N-(3-Nitrobenzyl)ethanamine

Description

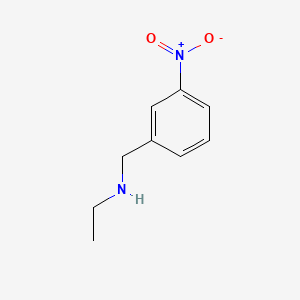

N-(3-Nitrobenzyl)ethanamine is a substituted phenethylamine derivative characterized by a benzyl group bearing a nitro (-NO₂) substituent at the 3-position of the aromatic ring, attached to an ethanamine backbone. Its molecular formula is C₉H₁₂N₂O₂, with a molecular weight of 180.21 g/mol.

Properties

IUPAC Name |

N-[(3-nitrophenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-10-7-8-4-3-5-9(6-8)11(12)13/h3-6,10H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXKCFGNOOAFGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30238132 | |

| Record name | Benzenemethanamine, N-ethyl-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90390-03-7 | |

| Record name | Benzenemethanamine, N-ethyl-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, N-ethyl-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Nitrobenzyl)ethanamine can be synthesized through a multi-step process. One common method involves the nitration of benzyl chloride to form 3-nitrobenzyl chloride, followed by a nucleophilic substitution reaction with ethanamine. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and subsequent amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-(3-Nitrobenzyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

Substitution: The ethanamine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: 3-Aminobenzyl ethanamine.

Reduction: 3-Nitrosobenzyl ethanamine.

Substitution: N-(3-Nitrobenzyl)acetamide.

Scientific Research Applications

N-(3-Nitrobenzyl)ethanamine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Nitrobenzyl)ethanamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Structural Analogs in the NBOMe Series

The NBOMe (N-methoxybenzyl) series comprises compounds with a 2-methoxybenzyl group attached to a substituted phenethylamine core. Key examples include:

Key Differences :

- Substituent Position : NBOMe compounds feature substituents (e.g., halogens) at the 4-position of the phenyl ring, whereas this compound has a nitro group at the 3-position.

- Electron Effects : The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to methoxy or halogen substituents in NBOMes. This impacts binding to serotonin receptors (e.g., 5-HT₂A) and metabolic stability .

Substituent Effects on Physicochemical Properties

Quantum molecular descriptors (e.g., dipole moment, electrophilicity) highlight how substituents influence behavior:

| Compound | Dipole Moment (Debye) | Electrophilicity Index (eV) | LogP (Lipophilicity) |

|---|---|---|---|

| 25B-NBOMe | 4.8 | 1.7 | 3.2 |

| 25I-NBOMe | 5.1 | 1.6 | 3.5 |

| This compound | 6.3 (estimated) | 2.2 (estimated) | 1.8 |

Findings :

- The nitro group increases dipole moment and electrophilicity compared to halogenated NBOMes, suggesting higher polarity and reactivity .

Pharmacological and Toxicological Profiles

NBOMe Compounds :

- Mechanism : High affinity for 5-HT₂A receptors, inducing hallucinations and sympathomimetic effects (e.g., tachycardia, hypertension) .

- Toxicity : Doses as low as 500 µg can cause seizures, hyperthermia, and death .

This compound :

- Predicted Activity: The nitro group’s meta position may reduce receptor binding compared to para-substituted NBOMes.

- Metabolism : Nitro groups are often reduced to amines in vivo, which could generate reactive intermediates (e.g., hydroxylamines) linked to oxidative stress .

Biological Activity

N-(3-Nitrobenzyl)ethanamine is an organic compound with the molecular formula CHNO. The presence of the nitro group (-NO) attached to the benzyl ring significantly influences its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by:

- Nitro Group : Enhances reactivity and biological interactions.

- Ethanamine Group : Contributes to its amine characteristics.

The structural formula can be represented as follows:

The biological activity of this compound is largely attributed to the nitro group, which can undergo reduction to form reactive intermediates. These intermediates interact with various biomolecules, modulating biochemical pathways involved in:

- Cell signaling

- Metabolism

- Enzyme inhibition

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, indicating a potential role in treating infections.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

This compound has also been investigated for its anticancer potential. In vitro studies showed that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The compound appears to affect cell cycle regulation and promote cell death through:

- Activation of pro-apoptotic pathways

- Inhibition of anti-apoptotic proteins

Case Studies

-

Case Study on Antimicrobial Efficacy :

A recent study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The compound was found to significantly reduce bacterial load in infected models, suggesting a therapeutic application in combating resistant infections. -

Case Study on Anticancer Properties :

Another research project focused on the effects of this compound on human breast cancer cells. The findings indicated a dose-dependent reduction in cell viability, with IC values around 15 µM. Further analysis revealed that the compound interferes with key signaling pathways involved in tumor growth.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-(4-Nitrobenzyl)ethanamine | Para-nitro group | Different reactivity profile due to nitro position |

| N-(2-Nitrobenzyl)ethanamine | Ortho-nitro group | Potentially different pharmacological properties |

| N-(3-Nitrobenzyl)methanamine | Methanamine instead of ethanamine | Variation in biological activity |

The specific positioning of the nitro group in this compound is crucial for its distinct biological activities compared to its ortho and para counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.